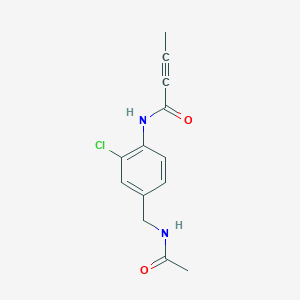

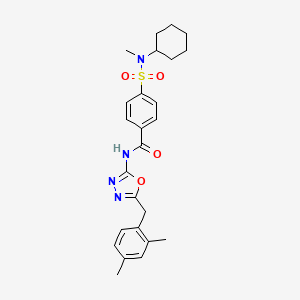

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide” is a type of ynamide. Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . Accordingly, ynamides are endowed with both nucleophilic and electrophilic properties .

Synthesis Analysis

The synthesis of ynamides has been an active research field . A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .Molecular Structure Analysis

Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom .Chemical Reactions Analysis

Ynamides have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . These reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions and hydro-heteroatom addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of ynamides are largely determined by the unique structure of the ynamide, which includes a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide and related compounds play a pivotal role in the synthesis of highly substituted indolines and indoles, critical structures in medicinal chemistry and natural products. For instance, ynamides react with conjugated enynes in intramolecular [4 + 2] cycloadditions, forming substituted indolines that can be oxidized to produce indoles. These transformations are facilitated by copper-catalyzed N-alkynylation and Sonogashira coupling, highlighting the compound's utility in constructing complex aromatic systems which are foundational in developing pharmacologically active molecules (Dunetz & Danheiser, 2005).

Photovoltaic Efficiency and Quantum Mechanical Studies

In the realm of material science and photovoltaics, derivatives of this compound, such as benzothiazolinone acetamide analogs, have been scrutinized for their light-harvesting efficiencies and potential application in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, alongside photochemical and thermochemical modeling, have demonstrated these compounds' suitability as photosensitizers, offering insights into their roles in enhancing photovoltaic efficiencies through effective light absorption and electron injection properties (Mary et al., 2020).

Antiviral Activity Exploration

The antiviral potentials of this compound derivatives have also been explored, with specific sulfonamide derivatives showing activity against tobacco mosaic virus. This underlines the compound's versatility and its derivatives in contributing to the development of new antiviral agents, indicating a broad spectrum of biological applications beyond their chemical utility (Chen et al., 2010).

Mécanisme D'action

Orientations Futures

Ynamides have proven to be versatile reagents for organic synthesis . The development and application of ynamide chemistry have received more and more attention over the past two decades . Future research may focus on further exploring the unique properties of ynamides and developing new synthetic methods and applications.

Propriétés

IUPAC Name |

N-[4-(acetamidomethyl)-2-chlorophenyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-4-13(18)16-12-6-5-10(7-11(12)14)8-15-9(2)17/h5-7H,8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLMKNYVMQLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=C(C=C(C=C1)CNC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)

![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)

![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)

![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)